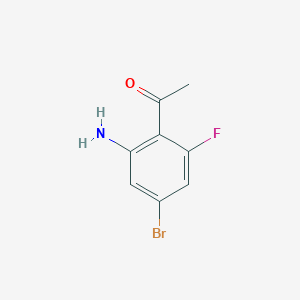

1-(2-Amino-4-bromo-6-fluorophenyl)ethanone

Description

Contextualization of Aromatic Ketones in Synthetic Organic Chemistry

Aromatic ketones, such as acetophenone (B1666503) and its derivatives, are organic compounds characterized by a carbonyl group attached to an aromatic ring. This structural motif imparts a unique reactivity to the molecule, making it a valuable precursor in numerous chemical transformations. They are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The carbonyl group can undergo a variety of reactions, including nucleophilic additions and reductions, while the aromatic ring is susceptible to electrophilic substitution, allowing for the introduction of further functional groups.

Strategic Importance of Multi-functionalized Arenes in Molecular Design

Multi-functionalized arenes, which are aromatic rings bearing multiple and diverse substituent groups, are of paramount importance in the design of new molecules, particularly in the realm of drug discovery and materials science. The specific nature, number, and position of these substituents on the aromatic ring can profoundly influence the molecule's steric and electronic properties. This, in turn, dictates its biological activity, reactivity, and physical characteristics. The ability to precisely control the substitution pattern on an aromatic ring allows chemists to fine-tune the properties of a molecule for a specific purpose.

Rationale for Investigating the Specific Substitution Pattern of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone

The specific substitution pattern of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone, featuring an amino group, a bromine atom, and a fluorine atom at positions 2, 4, and 6 respectively, presents a unique combination of electronic and steric effects. The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution, while the halogens (bromine and fluorine) are deactivating yet also ortho-, para-directing. The fluorine atom, in particular, can influence the molecule's conformation and metabolic stability due to its high electronegativity and small size. The bromine atom offers a site for further functionalization through cross-coupling reactions. The strategic placement of these three distinct functional groups on the phenyl ring makes this compound a highly versatile and valuable intermediate for the synthesis of complex heterocyclic compounds and other novel chemical entities with potential biological activity. The interplay of these substituents is a subject of significant interest in contemporary chemical research, as it allows for the exploration of new chemical space and the development of molecules with tailored properties.

Interactive Data Table: Properties of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone and Related Compounds

| Property | 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone | 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone sigmaaldrich.com | 1-(2-Amino-4-bromophenyl)ethanone nih.gov |

| CAS Number | Not explicitly found | 1934470-94-6 | 123858-51-5 |

| Molecular Formula | C₈H₇BrFNO | C₈H₇BrFNO | C₈H₈BrNO |

| Molecular Weight | 232.05 g/mol | 232.05 g/mol | 214.06 g/mol |

| Physical Form | Solid (predicted) | Solid sigmaaldrich.com | - |

| Purity | - | ≥97% chemscene.com | - |

| Storage | - | Refrigerator, protect from light sigmaaldrich.comchemscene.com | - |

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrFNO |

|---|---|

Molecular Weight |

232.05 g/mol |

IUPAC Name |

1-(2-amino-4-bromo-6-fluorophenyl)ethanone |

InChI |

InChI=1S/C8H7BrFNO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,11H2,1H3 |

InChI Key |

OTZKGLVZMAPIIL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1F)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Amino 4 Bromo 6 Fluorophenyl Ethanone

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone reveals several potential disconnection points. The primary C-C bond disconnection is that of the acetyl group, suggesting a Friedel-Crafts acylation or a related reaction as a key final step. Alternatively, the C-N or C-Br bonds could be considered for disconnection, implying functional group interconversion or introduction at a later stage.

A plausible retrosynthetic pathway involves the disconnection of the acetyl group, leading back to a substituted aniline (B41778), 2-amino-4-bromo-6-fluorobenzene. This aniline itself can be derived from a nitrated precursor through reduction. The bromine and fluorine atoms can be envisioned as being present in the initial starting material or introduced via electrophilic aromatic substitution.

Figure 1: Retrosynthetic Analysis of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone

(Note: An illustrative image would be placed here in a final document.)

Precursor Identification and Availability

The successful synthesis of the target compound is highly dependent on the availability of suitable precursors. Based on the retrosynthetic analysis, key precursors include substituted anilines and acetophenones.

A critical starting material for one of the most logical synthetic routes is 3-bromo-5-fluoroaniline (B180217) . This compound can be synthesized from 1-bromo-3-fluoro-5-nitrobenzene (B1283554) by the reduction of the nitro group. prepchem.com The synthesis of 3-bromo-5-fluoroaniline has been reported via the reduction of 1-bromo-3-fluoro-5-nitrobenzene using iron powder and ammonium (B1175870) chloride in water. prepchem.com Other substituted anilines such as 2-bromo-5-fluoroaniline (B94856) and 5-bromo-2-fluoroaniline (B1303259) can also be synthesized through the reduction of their corresponding nitroaromatic precursors. chemicalbook.comchemicalbook.com

Another key class of precursors is substituted acetophenones. While 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone itself is the target, related acetophenones can serve as intermediates. For instance, the corresponding nitro-substituted acetophenone (B1666503), 1-(4-bromo-6-fluoro-2-nitrophenyl)ethanone , would be a direct precursor to the final product via reduction of the nitro group. The commercial availability of these precursors can be seen in the table below.

| Precursor Name | CAS Number | Primary Synthetic Use | Commercial Availability |

|---|---|---|---|

| 3-Bromo-5-fluoroaniline | 134168-97-1 | Starting material for building the substituted benzene (B151609) ring. | Commercially available from various suppliers. nih.gov |

| 1-Bromo-3-fluoro-5-nitrobenzene | 7087-65-2 | Precursor to 3-bromo-5-fluoroaniline. | Commercially available. nih.gov |

| 1-(4-Bromo-2-nitrophenyl)ethanone | 90004-94-7 | Potential direct precursor to the target compound via reduction. | Commercially available. alfa-chemistry.com |

| 2-Amino-4-bromophenol | 40925-68-6 | Potential precursor for syntheses involving hydroxylation and subsequent conversion. | Commercially available. chemscene.com |

Direct Synthesis Approaches

Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation, Halogenation)

Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing aromatic rings. Friedel-Crafts acylation, in particular, is a powerful method for introducing an acetyl group onto an aromatic ring. prepchem.comalfa-chemistry.com

A potential direct synthesis could involve the Friedel-Crafts acylation of a pre-functionalized aniline. However, the amino group is a strong activating group and can lead to side reactions with the Lewis acid catalyst. Therefore, it is often necessary to protect the amino group, for instance as an acetanilide, before proceeding with the acylation.

A plausible route starting from 3-bromo-5-fluoroaniline would involve:

Protection of the amino group: Acetylation of 3-bromo-5-fluoroaniline to form N-(3-bromo-5-fluorophenyl)acetamide.

Friedel-Crafts Acylation: Introduction of the acetyl group. The directing effects of the substituents would need to be carefully considered to achieve the desired regioselectivity.

Deprotection: Removal of the acetyl protecting group to yield the final product.

Halogenation, another key EAS reaction, could be employed to introduce the bromine atom if the synthesis starts from a fluorinated aniline derivative.

Nucleophilic Aromatic Substitution on Activated Halogenated Precursors

Nucleophilic aromatic substitution (SNA) is a viable strategy when the aromatic ring is activated by electron-withdrawing groups. While the target molecule itself is not ideally set up for SNA as the final step, this strategy could be employed in the synthesis of its precursors. For example, if a precursor with a nitro group and a halogen in a suitable position is used, the halogen could be displaced by a nucleophile.

Directed Ortho Metalation (DoM) Strategies for Controlled Functionalization

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. biosynth.comnih.gov This strategy relies on a directing metalation group (DMG) that complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with an electrophile.

For the synthesis of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone, a DoM strategy could be envisioned starting from a protected aniline. The protecting group, such as a pivaloyl group, can act as a DMG. The fluorine atom can also act as a directing group. A potential sequence could involve:

Protection of an appropriately substituted aniline (e.g., 3-bromo-5-fluoroaniline) with a suitable DMG.

Ortho-lithiation directed by the DMG and/or the fluorine atom.

Quenching the aryllithium with an acetylating agent (e.g., N,N-dimethylacetamide).

Deprotection to yield the final product.

This method offers high regioselectivity, which can be a significant advantage over traditional electrophilic substitution reactions.

Functional Group Interconversion Strategies (e.g., reduction of nitro groups to amino)

Functional group interconversion is a crucial aspect of the synthesis of complex molecules. A key transformation in the synthesis of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone is the reduction of a nitro group to an amino group. This is a common and well-established reaction in organic synthesis.

A highly plausible synthetic route would involve the synthesis of 1-(4-bromo-6-fluoro-2-nitrophenyl)ethanone followed by the reduction of the nitro group. Various reagents can be employed for this reduction, offering different levels of chemoselectivity.

| Reducing Agent | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Iron powder / Ammonium chloride | Water, heat | Inexpensive and effective for many nitroarenes. | prepchem.com |

| Tin(II) chloride | Acidic medium (e.g., HCl) | A classic and reliable method. | General knowledge |

| Catalytic Hydrogenation (e.g., Pd/C) | H2 gas, various solvents | Clean reaction with high yields, but may not be suitable for molecules with other reducible functional groups. | General knowledge |

| Sodium borohydride (B1222165) / Transition metal catalyst | Ethanol (B145695) | Milder conditions compared to some other methods. | General knowledge |

Stereoselective Synthesis Considerations

The structure of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone itself does not possess any chiral centers. However, the introduction of chirality is a significant consideration in the synthesis of derivatives that may be of interest in various fields of chemical research. Stereocenters can be introduced at positions alpha or beta to the carbonyl group, or by modification of the amino group.

For instance, the asymmetric reduction of the ketone functionality would lead to a chiral alcohol. This can be achieved using a variety of stereoselective reducing agents, such as those based on chiral boranes or transition metal complexes with chiral ligands. The choice of catalyst and reaction conditions would be crucial in determining the enantiomeric excess of the resulting chiral alcohol.

Alternatively, stereoselective reactions can be performed at the α-position of the ketone. For example, an asymmetric amination or alkylation of the corresponding enolate would introduce a new chiral center. The Mannich reaction, a classic method for producing β-amino ketones, can be rendered stereoselective through the use of chiral catalysts. organic-chemistry.orgresearchgate.net This would involve reacting the parent ketone with an aldehyde and an amine in the presence of a chiral catalyst, such as a proline derivative or a chiral phosphoric acid, to yield a chiral β-amino ketone derivative. organic-chemistry.orgresearchgate.net

Furthermore, if the primary amino group of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone were to be used in the formation of a Schiff base, subsequent reactions could be directed by chiral auxiliaries or catalysts to introduce stereocenters elsewhere in the molecule. The development of stereoselective syntheses for β-branched α-amino acids from glycinate (B8599266) Schiff bases using phase-transfer catalysis offers a precedent for such transformations. organic-chemistry.org

Optimization of Reaction Conditions and Yields

The synthesis of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone is not widely documented in readily available scientific literature, suggesting it may be a novel compound or a specialized intermediate. However, a plausible synthetic route can be devised based on established organic chemistry principles, primarily involving the Friedel-Crafts acylation of a suitably substituted aniline precursor. A likely starting material for this synthesis is 3-bromo-5-fluoroaniline. nih.gov

A significant challenge in the Friedel-Crafts acylation of anilines is the deactivation of the aromatic ring and the potential for N-acylation due to the basicity of the amino group. pearson.com Therefore, a common strategy is to protect the amino group as an acetamide (B32628) before proceeding with the acylation. The subsequent hydrolysis of the amide restores the amino functionality.

A proposed synthetic pathway is as follows:

Protection of the amino group: 3-Bromo-5-fluoroaniline is reacted with acetyl chloride or acetic anhydride (B1165640) to form N-(3-bromo-5-fluorophenyl)acetamide. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the liberated acid. ias.ac.in

Friedel-Crafts Acylation: The protected aniline derivative undergoes a Friedel-Crafts acylation with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The acylation is directed by the activating, ortho-para directing acetamido group. Steric hindrance from the bromine atom would likely favor acylation at the C2 position, ortho to the acetamido group.

Deprotection: The resulting N-(2-acetyl-5-bromo-3-fluorophenyl)acetamide is then hydrolyzed, typically under acidic or basic conditions, to yield 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone.

Protection: The N-acetylation of anilines can be optimized by the choice of solvent and base. Studies have shown that using a phase-transfer catalyst can significantly improve yields and reduce reaction times.

Friedel-Crafts Acylation: The yield of the Friedel-Crafts acylation is highly dependent on the Lewis acid catalyst, the solvent, and the reaction temperature. Over-stoichiometric amounts of the Lewis acid are often required as it complexes with both the carbonyl oxygen of the reactant and the product. The choice of solvent is also crucial, with non-polar solvents like dichloromethane (B109758) or carbon disulfide being common. A major challenge in the acylation of polysubstituted benzenes is the potential for the formation of regioisomers. A patent for a related compound, 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone, highlights that direct acylation can lead to difficult-to-separate isomeric byproducts, resulting in low yields of the desired product. An alternative strategy to circumvent this issue is to start with a pre-functionalized benzoic acid, convert it to an acid chloride, and then react it with an organometallic reagent like a Grignard or an organocadmium reagent.

Deprotection: The hydrolysis of the acetamide can be optimized by the choice of acid or base and the reaction temperature to ensure complete removal of the protecting group without causing degradation of the final product.

Given the lack of specific literature, a systematic approach using Design of Experiments (DoE) would be beneficial to optimize variables such as reactant ratios, catalyst loading, temperature, and reaction time to maximize the yield of the desired product.

Purification Protocols for Research-Grade Material

Achieving research-grade purity (>98%) for 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone would likely involve a multi-step purification process to remove unreacted starting materials, reagents, and any isomeric byproducts.

Initial Work-up: Following the final deprotection step, a standard aqueous work-up would be employed. This typically involves neutralizing the reaction mixture and extracting the crude product into an organic solvent. The organic layer is then washed with brine to remove water-soluble impurities and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and is determined empirically. A good solvent will dissolve the compound when hot but not when cold. A solvent system, consisting of a "good" solvent and a "poor" solvent, can also be effective. For substituted acetophenones, common recrystallization solvents include ethanol, methanol, isopropanol, toluene, and hexane, or mixtures thereof. The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Chromatography: If recrystallization does not provide the desired purity, column chromatography is the next logical step. Silica gel is the most common stationary phase for the purification of moderately polar compounds like aminoketones. A solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexane, would likely be effective in separating the desired product from less polar impurities and more polar byproducts. The progress of the separation is monitored by Thin Layer Chromatography (TLC).

Use of Adsorbents: In some cases, colored impurities or trace amounts of highly polar impurities can be removed by treating a solution of the crude product with an adsorbent like activated carbon, followed by filtration before crystallization.

Elucidation of Reaction Mechanisms and Transformations Involving 1 2 Amino 4 Bromo 6 Fluorophenyl Ethanone

Reactivity Profile of the Amino Group

The primary amino group in 1-(2-amino-4-bromo-6-fluorophenyl)ethanone is a versatile handle for synthetic modifications. Its nucleophilic character allows for a variety of reactions, including condensations, acylations, and diazotizations, which are fundamental in the synthesis of pharmaceuticals and other fine chemicals.

Condensation Reactions and Schiff Base Formation

The reaction of the primary amino group of 1-(2-amino-4-bromo-6-fluorophenyl)ethanone with aldehydes or ketones under appropriate conditions leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

These Schiff bases are not merely stable end-products but can serve as crucial intermediates for the synthesis of various heterocyclic compounds. For instance, the intramolecular cyclization of the imine intermediate, or its reaction with other reagents, can lead to the formation of quinazolines, a class of compounds with significant biological activity.

Table 1: Examples of Condensation Reactions for Related 2-Aminoaryl Ketones

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-Aminoacetophenone (B1585202) | Aldehyde/Ketone | Schiff Base | General Knowledge |

| 2-Aminobenzamide | Aldehyde | Quinazolinone | sci-hub.se |

| Anthranilic Acid | Phenyl Isothiocyanate | Quinazolin-4(3H)-one | researchgate.net |

While specific examples detailing the condensation of 1-(2-amino-4-bromo-6-fluorophenyl)ethanone are not extensively documented in the reviewed literature, the general reactivity of 2-aminoaryl ketones suggests its capability to undergo such transformations to form the corresponding Schiff bases and subsequently, heterocyclic structures like quinazolines.

Acylation and Protection Strategies

The nucleophilic amino group of 1-(2-amino-4-bromo-6-fluorophenyl)ethanone readily undergoes acylation with acylating agents such as acid chlorides or anhydrides. This reaction is often employed to introduce an acyl group into the molecule or to protect the amino group during subsequent chemical transformations.

A common strategy for protecting anilines is the formation of a carbamate, such as a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The Boc group is advantageous due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. While a specific protocol for the Boc protection of 1-(2-amino-4-bromo-6-fluorophenyl)ethanone is not detailed in the available literature, methods for similar anilines are well-established. researchgate.netsynquestlabs.com

Table 2: Common Protecting Groups for Anilines

| Protecting Group | Reagent | Deprotection Condition | Reference |

| Acetyl (Ac) | Acetic Anhydride (B1165640) | Acidic or Basic Hydrolysis | General Knowledge |

| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) | researchgate.netnih.gov |

| Benzyloxycarbonyl (Cbz) | Benzyl Chloroformate | Hydrogenolysis | General Knowledge |

The acylation can also be a key step in the synthesis of heterocyclic compounds. For example, N-acylated 2-aminoacetophenones can undergo intramolecular cyclization to form various heterocyclic systems.

Diazotization and Subsequent Transformations

The primary aromatic amino group of 1-(2-amino-4-bromo-6-fluorophenyl)ethanone can be converted into a diazonium salt upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl, H₂SO₄), typically at low temperatures (0-5 °C). sci-hub.senih.gov This diazotization reaction transforms the amino group into an excellent leaving group (N₂), which can be displaced by a wide variety of nucleophiles.

The resulting diazonium salt is a versatile intermediate that can undergo a range of transformations, most notably the Sandmeyer reaction. In a Sandmeyer reaction, the diazonium group is replaced by a halide (Cl, Br), cyanide (CN), or other groups, typically catalyzed by the corresponding copper(I) salt. researchgate.net For instance, treatment of the diazonium salt of 1-(2-amino-4-bromo-6-fluorophenyl)ethanone with copper(I) bromide would be expected to yield 1-(2,4-dibromo-6-fluorophenyl)ethanone.

Table 3: Representative Sandmeyer Reactions

| Starting Material | Reagents | Product | Reference |

| Aromatic Amine | 1. NaNO₂, HCl (0-5 °C) 2. CuBr | Aromatic Bromide | researchgate.net |

| Aromatic Amine | 1. NaNO₂, HCl (0-5 °C) 2. CuCl | Aromatic Chloride | researchgate.net |

| Aromatic Amine | 1. NaNO₂, HCl (0-5 °C) 2. CuCN | Aromatic Nitrile | researchgate.net |

Reactivity Profile of the Ketone Group

The acetyl group of 1-(2-amino-4-bromo-6-fluorophenyl)ethanone provides another site for chemical modification, allowing for transformations at the carbonyl carbon and the adjacent α-carbon.

Carbonyl Additions and Reductions

The carbonyl group of the ketone is electrophilic and can be attacked by various nucleophiles. A common transformation is the reduction of the ketone to a secondary alcohol. This can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting 1-(2-amino-4-bromo-6-fluorophenyl)ethanol is a chiral molecule that can be a valuable building block in asymmetric synthesis. While specific reduction protocols for 1-(2-amino-4-bromo-6-fluorophenyl)ethanone are not readily found, the reduction of N-protected amino acids to their corresponding amino alcohols is a well-documented procedure, often utilizing NaBH₄ after activation of the carboxylic acid. nih.gov

Table 4: Common Reducing Agents for Ketones

| Reducing Agent | Typical Solvent(s) | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Secondary Alcohol |

Furthermore, the carbonyl group can undergo addition reactions with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to form tertiary alcohols. This allows for the introduction of a new carbon-carbon bond at the carbonyl position.

Enolate Chemistry and Alpha-Functionalization (e.g., bromination)

The α-carbon of the acetyl group in 1-(2-amino-4-bromo-6-fluorophenyl)ethanone possesses acidic protons that can be removed by a suitable base to form an enolate. The resulting enolate is a nucleophile and can react with various electrophiles, allowing for functionalization at the α-position.

A notable example of α-functionalization is halogenation. The α-bromination of acetophenones can be achieved using reagents like N-bromosuccinimide (NBS), often in the presence of a catalytic amount of acid or under microwave irradiation. researchgate.netresearchgate.netresearchgate.net This reaction proceeds through an enol or enolate intermediate. The resulting α-bromo ketone, 1-(2-amino-4-bromo-6-fluorophenyl)-2-bromoethanone, is a valuable intermediate for the synthesis of various heterocyclic compounds, such as imidazoles and thiazoles, through reaction with appropriate nucleophiles.

Table 5: Reagents for Alpha-Bromination of Ketones

| Reagent | Conditions | Reference |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., p-TsOH), microwave | researchgate.netresearchgate.net |

| N-Bromosuccinimide (NBS) | Al₂O₃ catalyst, reflux | researchgate.net |

| Bromine (Br₂) | Acetic acid | General Knowledge |

The enolate can also participate in other C-C bond-forming reactions, such as aldol (B89426) condensations with aldehydes or ketones, and alkylation reactions with alkyl halides. These reactions provide a powerful means to elaborate the carbon skeleton of the molecule.

Reactivity Profile of the Halogen Substituents (Bromine and Fluorine)

The presence of both bromine and fluorine atoms on the aromatic ring of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone provides distinct opportunities for selective functionalization. The differing reactivities of the C-Br and C-F bonds are central to its synthetic applications, particularly in metal-catalyzed cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The bromine atom at the C-4 position is the primary site for palladium-catalyzed cross-coupling reactions due to the greater reactivity of aryl bromides compared to aryl fluorides in such transformations. This selective reactivity allows for the introduction of a wide range of substituents onto the aromatic core while preserving the fluorine atom for potential subsequent modifications.

The Suzuki-Miyaura reaction , which forms carbon-carbon bonds between an organohalide and an organoboron compound, is highly effective for this substrate. nih.gov Research on unprotected ortho-bromoanilines demonstrates that the reaction proceeds efficiently without the need for protecting the amino group, which simplifies the synthetic process. nih.gov Typical conditions involve a palladium catalyst, a base, and a suitable solvent. nih.govmdpi.com

| Component | Examples | Reference |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, CataCXium A palladacycle | nih.govmdpi.combeilstein-journals.orgysu.am |

| Base | K₃PO₄, Na₂CO₃, K₂CO₃, KF | nih.govmdpi.combeilstein-journals.orgysu.am |

| Solvent | 1,4-Dioxane, Toluene, 2-MeTHF, THF/H₂O | nih.govmdpi.combeilstein-journals.orgysu.am |

| Boron Source | Arylboronic acids, Alkenylboronic esters, Alkylboronic esters | nih.gov |

Similarly, the Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing arylalkynes. The reaction is typically conducted under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.orgorganic-chemistry.org The higher reactivity of the C-Br bond ensures that the coupling occurs selectively at the C-4 position. beilstein-journals.orglibretexts.org

| Component | Examples | Reference |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | beilstein-journals.orgwikipedia.orglibretexts.org |

| Copper(I) Co-catalyst | CuI | beilstein-journals.orgwikipedia.orgsoton.ac.uk |

| Base | Triethylamine (Et₃N), Diethylamine | beilstein-journals.orgwikipedia.org |

| Solvent | Toluene, THF, DMF | beilstein-journals.orgwikipedia.org |

| Alkyne Source | Terminal alkynes (e.g., Trimethylsilylacetylene) | beilstein-journals.orgwikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) on Fluorine

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the replacement of a leaving group. For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. youtube.comreddit.com

In the context of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone, the fluorine atom is the most likely leaving group for an SNAr reaction due to its high electronegativity, which polarizes the C-F bond and makes the attached carbon highly electrophilic. youtube.comyoutube.com However, the substituent pattern on the ring is not ideal for facilitating this reaction. The powerful electron-donating amino group is positioned ortho to the fluorine, which deactivates the ring towards nucleophilic attack. The acetyl group, a moderate EWG, is meta to the fluorine, and its activating effect is therefore minimal. Consequently, SNAr reactions on the fluorine atom of this specific molecule are expected to be challenging and would likely require harsh conditions or highly potent nucleophiles.

Selective Bromine Reactivity and Bromo-Organic Transformations

The significant difference in the reactivity of bromine and fluorine under various conditions is a key feature of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone. In palladium-catalyzed cross-coupling reactions, the C-Br bond is far more susceptible to oxidative addition to the palladium(0) center than the C-F bond. libretexts.org This predictable selectivity allows the bromine atom to be replaced cleanly, leaving the fluorine atom untouched. This enables a modular approach to synthesis, where the C-4 position can be elaborated first via Suzuki, Sonogashira, or other bromo-organic transformations like Heck or Buchwald-Hartwig amination, before any potential chemistry is attempted at the C-F or other positions. This selective reactivity makes the compound a valuable intermediate for creating diverse molecular libraries. nih.gov

Intramolecular Cyclization Reactions and Heterocyclic Ring Formation

The ortho-aminoacetophenone moiety is a classic precursor for the synthesis of a variety of nitrogen-containing heterocyclic systems. The adjacent amino and acetyl groups can participate in intramolecular condensation and cyclization reactions to form fused ring systems, making 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone a valuable starting material for generating complex heterocyclic structures.

Formation of Nitrogen-Containing Heterocycles (e.g., Quinoline (B57606), Imidazole (B134444), Pyrimidine (B1678525), Cinnoline (B1195905), Oxazine (B8389632), Thiazine)

The strategic placement of the amino and acetyl groups facilitates the synthesis of numerous medicinally relevant heterocycles. thepharmajournal.comnih.gov

| Heterocycle | General Synthetic Method | Reference |

|---|---|---|

| Quinoline | Friedländer Annulation: Condensation with a compound containing an active methylene (B1212753) group (e.g., another ketone or ester). | nih.gov |

| Cinnoline | Richter Synthesis: Diazotization of the amino group followed by intramolecular cyclization where the acetyl group provides the necessary carbon atoms. | thepharmajournal.com |

| Imidazole | Reaction with reagents like cyanates, or conversion to an α-aminoketone followed by cyclization. | nih.gov |

| Pyrimidine | Initial conversion to a chalcone (B49325) (via reaction with an aldehyde), followed by cyclization with guanidine (B92328) or urea (B33335). | nih.govnih.gov |

| Oxazine/Thiazine (B8601807) | Multi-step synthesis, often involving initial transformation of the acetyl or amino group, followed by cyclization with appropriate reagents. For instance, conversion to a chalcone and subsequent reaction with thiourea (B124793) can yield a dihydropyrimidinethione, a related structure to thiazines. | acs.orgnih.govresearchgate.net |

Quinolines: The Friedländer synthesis, involving the base- or acid-catalyzed condensation of an ortho-aminoaryl ketone with a compound possessing a reactive α-methylene group, directly yields substituted quinolines. nih.gov

Cinnolines: The synthesis can be achieved by diazotizing the amino group with a reagent like sodium nitrite in acidic conditions. The resulting diazonium salt is a potent electrophile that undergoes intramolecular cyclization, with the enol form of the acetyl group acting as the nucleophile to close the ring. thepharmajournal.com

Imidazoles: Synthesis can be achieved through various routes, such as the reaction of the corresponding α-haloketone (derived from the starting material) with amidines or by reacting the aminoketone with potassium thiocyanate (B1210189) to form an intermediate that cyclizes into an imidazole-2-thione. nih.gov

Pyrimidines: A common pathway involves a Claisen-Schmidt condensation of the acetyl group with an aldehyde to form a chalcone intermediate. This α,β-unsaturated ketone can then undergo a condensation reaction with guanidine or urea to construct the pyrimidine ring. nih.gov

Oxazines and Thiazines: The synthesis of these six-membered heterocycles containing a second heteroatom (oxygen or sulfur) typically requires multi-step pathways. For example, 1,3-thiazines can be synthesized by reacting a chalcone intermediate with thiourea. acs.org The synthesis of 1,2- or 1,3-oxazines can also be envisioned through tailored synthetic routes starting from the aminoketone. researchgate.net

Role of the ortho-Amino and Adjacent Acetyl Groups in Cyclization

The synthetic versatility of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone in forming heterocycles is fundamentally due to the juxtaposition of the nucleophilic amino group and the electrophilic acetyl group. thepharmajournal.com

Nucleophilic Amine: The primary amino group (-NH₂) can act as an intramolecular nucleophile. In reactions like the Friedländer synthesis, after an initial intermolecular condensation involving the acetyl group, the amino group performs the final ring-closing step by attacking a carbonyl or imine carbon.

Electrophilic and Acidic Acetyl Group: The acetyl group provides two key reactive sites. The carbonyl carbon is an electrophile, susceptible to attack from external nucleophiles or, after protonation, from the internal amino group. Additionally, the α-protons on the methyl group are acidic and can be removed by a base to form a nucleophilic enolate. This enolate is crucial for initiating reactions like the Claisen-Schmidt and Friedländer condensations.

Synergistic Reactivity: In the Richter cinnoline synthesis, both groups are essential. The amino group is transformed into an electrophilic diazonium salt, while the acetyl group provides the nucleophilic enol/enolate for the intramolecular attack that forms the new heterocyclic ring. thepharmajournal.com

This synergistic relationship between the ortho-amino and acetyl functionalities allows for a diverse array of cyclization strategies, making the parent compound a powerful scaffold for constructing a wide range of complex heterocyclic molecules.

Mechanistic Investigations of Key Transformations

The reactivity of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone is primarily centered around the amino and acetyl functional groups, which can participate in a variety of condensation and cyclization reactions. Mechanistic studies of these transformations, often drawing parallels from related systems, provide a framework for predicting product formation and understanding the influence of the bromo and fluoro substituents on the phenyl ring.

Key transformations of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone often involve its use as a synthon in the construction of quinoline scaffolds, a core structure in many pharmaceuticals. Two of the most relevant and historically significant methods for this purpose are the Friedländer annulation and the Combes quinoline synthesis.

Friedländer Annulation

The Friedländer synthesis is a widely employed method for the preparation of quinolines, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (a carbonyl compound with an α-methylene group). In the context of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone, this compound provides the 2-aminoaryl ketone component.

The generally accepted mechanism for the Friedländer synthesis, which can be applied to 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone, proceeds through the following key steps, typically under acidic or basic catalysis:

Initial Condensation: The reaction initiates with an aldol-type condensation between the enolate of the active methylene compound and the carbonyl group of the 2-aminoaryl ketone. Under basic conditions, the active methylene compound is deprotonated to form an enolate, which then acts as a nucleophile. Under acidic conditions, the carbonyl oxygen of the 2-aminoaryl ketone is protonated, rendering the carbonyl carbon more electrophilic for attack by the enol form of the active methylene compound. researchgate.net

Cyclization and Dehydration: The resulting aldol adduct undergoes a rapid intramolecular cyclization. The amino group attacks the carbonyl group of what was originally the active methylene compound. This is followed by dehydration to form the quinoline ring system. researchgate.net

It is important to note that an alternative pathway involving the initial formation of a Schiff base between the amino group of the 2-aminoaryl ketone and the carbonyl of the active methylene compound has also been considered. However, detailed mechanistic studies on related systems suggest that for the reaction between o-aminobenzaldehydes and simple ketones, the aldol condensation pathway is favored. researchgate.net The specific influence of the bromo and fluoro substituents on the reaction rate and regioselectivity with unsymmetrical ketones would be a subject for detailed investigation.

Table 1: Key Mechanistic Steps in the Friedländer Annulation of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone

| Step | Description | Intermediates | Catalyst Role |

| 1 | Formation of the enolate or enol from the active methylene compound. | Enolate/Enol | Base abstracts an α-proton; Acid protonates the carbonyl of the active methylene compound. |

| 2 | Nucleophilic attack of the enolate/enol on the carbonyl carbon of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone. | Aldol adduct | Acid protonates the carbonyl of the aminoketone, increasing its electrophilicity. |

| 3 | Intramolecular nucleophilic attack of the amino group on the other carbonyl group. | Cyclic hemiaminal intermediate | - |

| 4 | Dehydration to form the aromatic quinoline ring. | Dihydroquinoline intermediate | Acid or base facilitates the elimination of water. |

Combes Quinoline Synthesis

The Combes quinoline synthesis offers another route to quinolines, starting from an aniline (B41778) and a β-diketone under acidic conditions. While 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone is a 2-aminoaryl ketone and not an aniline, its amino group can participate in similar condensation chemistry. The general mechanism of the Combes synthesis provides a valuable model for understanding potential transformations.

The established mechanism for the Combes synthesis involves three main stages:

Schiff Base Formation: The reaction begins with the acid-catalyzed condensation of the aniline with one of the carbonyl groups of the β-diketone to form a Schiff base (an imine). wikipedia.orgyoutube.com This is followed by tautomerization to a more stable enamine.

Annulation: The subsequent and often rate-determining step is the intramolecular electrophilic aromatic substitution, where the activated aromatic ring of the enamine attacks the second protonated carbonyl group. wikipedia.org

Dehydration: The final step is the acid-catalyzed dehydration of the resulting cyclic intermediate to yield the substituted quinoline. wikipedia.org

For 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone, the presence of both bromo and fluoro substituents on the aromatic ring will significantly influence the regioselectivity of the cyclization step. The fluorine atom is an ortho, para-director, while the bromine atom is also an ortho, para-director. Their combined electronic and steric effects will dictate the position of the electrophilic attack on the benzene (B151609) ring. Studies on substituted anilines in the Combes synthesis have shown that both steric and electronic effects of the substituents play a crucial role in determining the final product isomer. wikipedia.org For instance, in some cases, the use of chloro- or fluoroanilines has been observed to favor the formation of the 4-substituted quinoline regioisomer. wikipedia.org

Table 2: Influence of Substituents on Regioselectivity in Combes-type Syntheses

| Substituent on Aniline Ring | Electronic Effect | Steric Effect | Observed Regiochemical Preference (in related systems) |

| Electron-donating (e.g., methoxy) | Activates the ring towards electrophilic attack | Can direct away from the substituted position | Can lead to a mixture of isomers, with a preference for cyclization at the less hindered ortho position. wikipedia.org |

| Electron-withdrawing (e.g., fluoro, chloro) | Deactivates the ring, but directs ortho/para | Can influence the approach of the electrophile | Often favors the formation of the 4-substituted quinoline product. wikipedia.org |

The detailed mechanistic investigation of the transformations of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone, particularly in reactions like the Friedländer and Combes syntheses, would require specific experimental studies. These would likely involve kinetic analysis, isotopic labeling experiments, and computational modeling to fully elucidate the reaction pathways and the precise influence of the halogen substituents on reactivity and regioselectivity.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Amino 4 Bromo 6 Fluorophenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For a compound like 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a definitive structural assignment.

¹H NMR and ¹³C NMR Assignments and Chemical Shift Analysis

The ¹H NMR spectrum of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region would show two doublets, corresponding to the two aromatic protons. Due to the ortho- and para-directing effects of the amino group and the meta-directing effect of the acetyl group, electron density will be varied across the ring, influencing the chemical shifts. The fluorine and bromine atoms also exert significant electronic and anisotropic effects. The amino (NH₂) protons would likely appear as a broad singlet, and the methyl (CH₃) protons of the acetyl group would be a sharp singlet, typically downfield due to the electron-withdrawing nature of the adjacent carbonyl group.

In the ¹³C NMR spectrum, a specific number of signals corresponding to the unique carbon atoms in the molecule would be observed. The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift. The aromatic carbons will appear in a range influenced by the attached substituents. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant, a characteristic feature in ¹³C NMR. The carbon attached to the bromine atom will also have its chemical shift influenced by the heavy atom effect. The methyl carbon will appear at the most upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~2.5 | ~28 | s |

| Aromatic CH (position 3) | ~7.0-7.3 | ~115-120 | d |

| Aromatic CH (position 5) | ~7.3-7.6 | ~125-130 | d |

| NH₂ | ~4.5-5.5 | - | br s |

| C=O | - | ~195-200 | s |

| C-NH₂ | - | ~145-150 | s |

| C-Br | - | ~110-115 | s |

| C-F | - | ~155-160 | d (¹JCF) |

| C-H (position 3) | - | ~115-120 | s |

| C-H (position 5) | - | ~125-130 | s |

| C-acetyl | - | ~120-125 | s |

Note: These are predicted values based on the analysis of similar structures and substituent effects. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between coupled protons. For 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone, a cross-peak would be expected between the two aromatic protons, confirming their adjacent relationship on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the carbon signals for the two aromatic CH groups and the methyl group by correlating them to their attached, pre-assigned protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique is crucial for piecing together the entire molecular structure. Correlations would be expected from the methyl protons to the carbonyl carbon and the adjacent aromatic carbon. The aromatic protons would show correlations to neighboring carbons, including those bearing the substituents, which would be instrumental in confirming the substitution pattern on the aromatic ring.

Elucidation of Tautomerism and Conformational Dynamics via NMR

While significant tautomerism is not expected for the primary structure of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone, variable temperature NMR studies could provide insights into the conformational dynamics. Specifically, the rotation around the C-N bond of the amino group and the C-C bond of the acetyl group could be investigated. At lower temperatures, restricted rotation might lead to the observation of distinct conformers or broadening of the NMR signals, providing information about the energy barriers of these rotational processes.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into bonding and intermolecular interactions.

Vibrational Mode Analysis of Functional Groups (C=O, N-H, C-Halogen, Aromatic Ring)

The IR and Raman spectra of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone would be characterized by absorption bands corresponding to the vibrations of its specific functional groups. Theoretical studies on halogenated anilines suggest that the positions of these bands are influenced by the electronic effects of the substituents. asianpubs.orgresearchgate.netglobalresearchonline.netasianpubs.org

N-H Vibrations: The amino group would give rise to symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The N-H bending vibration is expected around 1600-1650 cm⁻¹.

C=O Vibration: The carbonyl group of the ketone will produce a strong, sharp absorption band in the IR spectrum, anticipated in the region of 1670-1690 cm⁻¹, characteristic of an aryl ketone.

Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic ring are expected to appear in the 1450-1600 cm⁻¹ region. C-H out-of-plane bending vibrations in the 750-900 cm⁻¹ range can provide information about the substitution pattern.

C-Halogen Vibrations: The C-Br stretching vibration is typically found in the lower frequency region of the IR spectrum, around 500-600 cm⁻¹. The C-F stretching vibration is expected at a higher frequency, generally between 1000-1400 cm⁻¹.

Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H | Asymmetric Stretch | 3400 - 3500 | Medium |

| N-H | Symmetric Stretch | 3300 - 3400 | Medium |

| N-H | Bending | 1600 - 1650 | Medium-Strong |

| C=O | Stretch | 1670 - 1690 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |

| C-F | Stretch | 1000 - 1400 | Strong |

| C-Br | Stretch | 500 - 600 | Medium-Weak |

Note: These are predicted frequency ranges based on data from related compounds. The actual positions can be influenced by electronic and steric effects within the molecule.

Detection of Intermolecular and Intramolecular Hydrogen Bonding

The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the carbonyl oxygen) within the same molecule raises the possibility of intramolecular hydrogen bonding. This would likely occur between one of the N-H protons and the carbonyl oxygen, forming a six-membered ring. Such an interaction would be expected to cause a red shift (a shift to lower frequency) and broadening of both the N-H and C=O stretching vibrations in the IR spectrum.

Intermolecular hydrogen bonding between the amino group of one molecule and the carbonyl group of another is also possible, particularly in the solid state. This can be investigated by comparing the spectra of the compound in different phases (e.g., solid vs. dilute solution in a non-polar solvent). In a dilute solution, intermolecular interactions are minimized, and any persistent red-shifting and broadening of the N-H and C=O bands would be strong evidence for intramolecular hydrogen bonding.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone. High-Resolution Mass Spectrometry (HRMS) further provides the exact mass, allowing for the unambiguous determination of its elemental formula.

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone is expected to be prominent due to the stability of the aromatic ring. nist.gov The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity (M⁺˙ and M+2) separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. nih.gov

The primary fragmentation pathways for acetophenones involve cleavage of the bonds adjacent to the carbonyl group. nih.gov The most common fragmentation for 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone is the α-cleavage, leading to the loss of a methyl radical (•CH₃) to form a stable acylium ion. Another significant fragmentation pathway is the loss of the entire acetyl group (•COCH₃).

Based on established principles for substituted aromatic ketones, the following plausible fragmentation pathway can be proposed:

Loss of a methyl radical (α-cleavage): The initial molecular ion can undergo cleavage of the bond between the carbonyl carbon and the methyl group, resulting in the formation of the [M-15]⁺ ion. This [C₇H₄BrFNO]⁺ acylium ion is resonance-stabilized.

Loss of carbon monoxide: The resulting acylium ion can subsequently lose a molecule of carbon monoxide (CO), yielding a [M-43]⁺ fragment ion, corresponding to the [C₆H₄BrFN]⁺ species.

Loss of bromine: Fragmentation can also involve the cleavage of the carbon-bromine bond, although this may be less favored than α-cleavage. chemscene.com

Formation of tropylium (B1234903) ion: In some alkyl-substituted benzene (B151609) rings, rearrangement to a tropylium ion (m/z 91) is a common pathway, though it is less likely to be a dominant peak for this highly substituted compound. nih.gov

| Proposed Fragment Ion | Plausible m/z Value | Description |

|---|---|---|

| [C₈H₇BrFNO]⁺˙ | 231/233 | Molecular Ion (M⁺˙) showing characteristic ⁷⁹Br/⁸¹Br isotope pattern |

| [C₇H₄BrFNO]⁺ | 216/218 | Loss of a methyl radical (•CH₃) via α-cleavage |

| [C₆H₄BrFN]⁺ | 188/190 | Subsequent loss of carbon monoxide (CO) from the acylium ion |

| [CH₃CO]⁺ | 43 | Acetyl cation, a common fragment in acetophenones |

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to within 5 ppm). For 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone, the molecular formula is C₈H₇BrFNO. biosynth.comsigmaaldrich.com

The theoretical monoisotopic mass is calculated using the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ¹⁹F, and ⁷⁹Br). An HRMS analysis would yield an experimental mass that closely matches this theoretical value, thereby confirming the elemental formula and distinguishing it from other potential compounds with the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇BrFNO |

| Nominal Mass | 231 u |

| Theoretical Monoisotopic Mass | 230.9749 u |

| Expected M+2 Peak (⁸¹Br) | 232.9729 u |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.

The UV-Vis spectrum of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone is dominated by electronic transitions within the substituted benzene ring. The spectrum is expected to show characteristic absorption bands arising from π→π* and n→π* transitions. bldpharm.com

π→π Transitions:* These are typically high-intensity absorptions and correspond to the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system and the carbonyl group. The presence of multiple substituents—the electron-donating amino group (-NH₂) and the electron-withdrawing acetyl group (-COCH₃)—extends the conjugation of the π system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maximum (λmax) to longer wavelengths compared to unsubstituted benzene. dergipark.org.tr

n→π Transitions:* This transition involves the excitation of a non-bonding electron (from the lone pairs on the oxygen of the carbonyl group or the nitrogen of the amino group) to an antibonding π* orbital. These transitions are typically of lower intensity than π→π* transitions and occur at longer wavelengths.

The halogens (bromine and fluorine) also influence the spectrum through their inductive (-I) and resonance (+R) effects, further modifying the energy levels of the molecular orbitals.

| Transition Type | Involved Orbitals | Expected Intensity | Chromophores |

|---|---|---|---|

| π → π | π (bonding) → π (antibonding) | High | Aromatic Ring, Carbonyl Group |

| n → π | n (non-bonding) → π (antibonding) | Low | Carbonyl Group, Amino Group |

The polarity of the solvent can significantly influence the position of the absorption maxima (λmax) in the UV-Vis spectrum, a phenomenon known as solvatochromism. This effect is particularly pronounced for molecules like 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone, which possess polar functional groups (amino and carbonyl) capable of interacting with solvent molecules.

π→π Transitions:* In polar solvents, the excited state (π*) is often more polar than the ground state (π). Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic shift (red shift) to a longer wavelength.

n→π Transitions:* The ground state for an n→π* transition is stabilized in polar, protic solvents (like ethanol (B145695) or water) through hydrogen bonding with the lone pair electrons of the carbonyl oxygen or amino nitrogen. This stabilization lowers the energy of the ground state more significantly than the excited state. Consequently, the energy gap for the transition increases, resulting in a hypsochromic shift (blue shift) to a shorter wavelength.

Therefore, when changing from a non-polar solvent (e.g., hexane) to a polar protic solvent (e.g., ethanol), a red shift is generally expected for the π→π* band and a blue shift for the n→π* band.

| Solvent Type | Example | Predicted Shift for π→π | Predicted Shift for n→π |

|---|---|---|---|

| Non-polar | Hexane | Reference | Reference |

| Polar Aprotic | Acetonitrile | Bathochromic (Red) Shift | Slight Hypsochromic (Blue) Shift |

| Polar Protic | Ethanol | Bathochromic (Red) Shift | Significant Hypsochromic (Blue) Shift |

Computational Chemistry and Theoretical Investigations of 1 2 Amino 4 Bromo 6 Fluorophenyl Ethanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed due to its favorable balance between accuracy and computational cost. DFT calculations can predict a variety of molecular properties, from geometry to spectroscopic signatures. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with basis sets like 6-311++G(d,p) for accurate results on similar organic molecules. nih.govresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone, this process involves calculating bond lengths, bond angles, and dihedral angles.

While specific experimental data for this exact molecule is not available, DFT calculations would provide optimized geometric parameters. The table below illustrates the kind of data that would be generated from such a calculation.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone This table is illustrative and represents typical values for similar structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-N | ~1.38 | |

| C=O | ~1.24 | |

| C-Br | ~1.90 | |

| C-F | ~1.36 | |

| N-H···O (H-bond) | ~1.85 | |

| **Bond Angles (°) ** | C-C-C (aromatic) | 118 - 122 |

| N-C-C | ~121 | |

| C-C=O | ~120 | |

| Dihedral Angles (°) | C-C-C=O | ~0 or ~180 |

Conformational analysis would further investigate the rotational barriers around single bonds, such as the C-C bond connecting the acetyl group to the phenyl ring, to confirm that the planar, hydrogen-bonded conformation is indeed the global energy minimum.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity, stability, and optical properties. researchgate.netmaterialsciencejournal.org A smaller gap generally implies higher reactivity. materialsciencejournal.org

For 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring, while the LUMO would likely be centered on the electron-withdrawing acetyl group. nih.gov DFT calculations provide precise energy values for these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies This table is illustrative. Values are based on similar aromatic compounds. researchgate.netmaterialsciencejournal.org

| Parameter | Energy (eV) | Significance |

| E_HOMO | ~ -6.5 | Electron-donating ability |

| E_LUMO | ~ -1.5 | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 5.0 | Chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) map is another crucial tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP map would show negative potential (typically colored red) around the highly electronegative oxygen, fluorine, and nitrogen atoms. The most positive potential (blue) would likely be found around the hydrogen atoms of the amino group, making them susceptible to interaction with nucleophiles. researchgate.net The MEP surface is invaluable for predicting sites of intermolecular interactions. researchgate.netresearchgate.net

DFT calculations are highly effective at predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Vibrational Frequencies (IR/Raman): Theoretical calculations can predict the vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. Key predicted frequencies for 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone would include the N-H stretching of the amino group, the C=O stretching of the ketone, and various C-C and C-H vibrations of the aromatic ring. Comparing the calculated spectrum with an experimental one helps validate the computed geometry. nih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical shifts are often calculated relative to a standard (e.g., tetramethylsilane) and can be instrumental in assigning the signals in an experimental NMR spectrum, especially for complex molecules. researchgate.netnih.gov

Theoretical chemistry provides powerful tools for exploring the potential reactivity of a molecule. DFT can be used to model reaction pathways, for instance, in studying the degradation or synthesis of a compound. This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states. researchgate.net

For 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone, one could investigate its susceptibility to oxidation by calculating the bond dissociation energies (BDEs) for hydrogen abstraction from the amino group. researchgate.net A lower BDE would indicate a higher sensitivity towards autoxidation. Such calculations are vital for understanding the stability and potential degradation pathways of a pharmaceutical intermediate or active compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. While often applied to large systems like proteins or molecules in a solvent, MD can also provide insights into the behavior of a single molecule. For 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone, MD simulations could be used to study its interactions and dynamics in a solution, for example, by calculating radial distribution functions to understand how solvent molecules (like water) arrange around its functional groups. researchgate.net However, for an isolated small molecule, DFT is generally the more common approach. No specific MD studies were identified for this compound in the literature.

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energies derived from DFT, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These indices, based on Conceptual DFT, provide a framework for understanding and predicting chemical behavior. researchgate.netresearchgate.net

Table 3: Key Quantum Chemical Descriptors and Their Significance Definitions based on references researchgate.netresearchgate.net.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -E_HOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A harder molecule has a larger energy gap. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the "escaping tendency" of electrons from a system. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom/molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the energy stabilization when the system acquires additional electronic charge from the environment. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of polarizability. |

In addition to these global indices, Fukui functions can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net This local reactivity information is complementary to the MEP analysis and provides a quantitative measure of the reactivity of each atom in the molecule.

Ligand-Protein Docking and Binding Energy Calculations

A comprehensive review of available scientific literature and research databases reveals a notable absence of studies focused on the ligand-protein docking and binding energy calculations for the specific compound 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone. While computational chemistry is a powerful tool for predicting the interaction of small molecules with biological targets, it appears that this particular molecule has not yet been the subject of such published investigations.

As a result, there are no specific research findings, detailed binding affinity data, or associated binding energy calculations to report for the interaction of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone with any protein targets. The exploration of its potential biological activity through molecular docking simulations remains an area for future research.

Derivatization Strategies and Synthesis of Analogues Based on the 1 2 Amino 4 Bromo 6 Fluorophenyl Ethanone Scaffold

Structural Modification of the Acetyl Group

The acetyl group is a key functional handle for a variety of chemical transformations, allowing for the extension of the carbon skeleton and the introduction of new functionalities.

One of the most common modifications of the acetyl group is α-halogenation . The methyl group of the acetyl moiety can be halogenated, typically with bromine in acetic acid, to yield an α-bromoacetophenone derivative. libretexts.orgpressbooks.pubopenstax.org This reaction proceeds through an acid-catalyzed enol intermediate. libretexts.org The resulting α-halo ketone is a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of various groups such as azides, cyanides, or thiols.

Another significant reaction is the Claisen-Schmidt condensation , which involves the reaction of the ketone with an aldehyde in the presence of a base. gordon.eduwikipedia.org This reaction, a type of crossed aldol (B89426) condensation, forms an α,β-unsaturated ketone, also known as a chalcone (B49325). gordon.edu Given that 1-(2-amino-4-bromo-6-fluorophenyl)ethanone has α-hydrogens on the acetyl group, it can react with various aromatic aldehydes that lack α-hydrogens to produce a diverse set of chalcone derivatives. These derivatives are of interest due to their extended conjugation and potential biological activities.

| Modification Type | Reagents and Conditions | Product Type |

| α-Halogenation | Br₂, Acetic Acid | α-Haloacetophenone |

| Claisen-Schmidt Condensation | Aromatic Aldehyde, NaOH or KOH | Chalcone (α,β-Unsaturated Ketone) |

Functionalization of the Amino Group (e.g., acylation, alkylation, Schiff base formation)

The primary amino group on the aromatic ring is a potent nucleophile and can be readily functionalized through several common organic reactions.

Acylation of the amino group can be achieved using acylating agents like acyl chlorides or acid anhydrides to form the corresponding amides. wikipedia.orgyoutube.com This transformation is useful for altering the electronic properties of the aromatic ring and for introducing a variety of substituents. The reaction is typically straightforward and high-yielding.

Alkylation introduces alkyl groups onto the amino nitrogen. libretexts.org This can be accomplished using alkyl halides, although over-alkylation can be a challenge. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for controlled mono- or di-alkylation.

Schiff base formation occurs through the condensation of the primary amino group with an aldehyde or ketone. This reaction creates an imine (-N=CH-) linkage, which can be a pharmacophore in its own right or can be further reduced to a stable secondary amine.

| Functionalization | Reagents | Product |

| Acylation | Acyl chloride, Acid anhydride (B1165640) | Amide |

| Alkylation | Alkyl halide, Base | Alkylated amine |

| Schiff Base Formation | Aldehyde or Ketone | Imine (Schiff Base) |

Selective Transformations of Bromine and Fluorine Substituents

The presence of two different halogens on the aromatic ring allows for selective transformations, primarily through nucleophilic aromatic substitution (SNAr).

In SNAr reactions, the reactivity of halogens as leaving groups is typically F > Cl > Br > I, which is the reverse of their reactivity in SN1 and SN2 reactions. youtube.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon to which it is attached. youtube.com Therefore, in 1-(2-amino-4-bromo-6-fluorophenyl)ethanone, the fluorine atom is generally more susceptible to substitution by strong nucleophiles than the bromine atom.

For SNAr to occur, the ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgwikipedia.org In this scaffold, the acetyl group is an electron-withdrawing group, which activates the ortho-positioned fluorine and the para-positioned bromine. However, the amino group is strongly electron-donating, which deactivates the ring for nucleophilic substitution. To achieve selective substitution, the amino group might first need to be converted into an electron-withdrawing group, for example, by diazotization or by acylation to an amide, which is less donating.

Selective transformations can also be achieved using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), where the reactivity order can be inverted (I > Br > Cl), allowing for selective reaction at the bromine position.

| Transformation | Typical Reagents/Conditions | Selective Target | Notes |

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., NaOMe, NaSR) | Fluorine | Reactivity order is F > Br. The amino group may need modification. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Bromine | Reactivity order is Br > F. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Bromine | Reactivity order is Br > F. |

Ring System Expansion and Contraction from the Aromatic Core

The 1-(2-amino-4-bromo-6-fluorophenyl)ethanone scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, which constitutes a form of ring system expansion.

A prominent example is the synthesis of quinazolines . 2-Aminoacetophenones can react with various reagents to form the quinazoline (B50416) ring system. For instance, a one-pot reaction with aldehydes and a source of ammonia (B1221849) (like ammonium (B1175870) acetate) can yield substituted quinazolines. nih.govopenmedicinalchemistryjournal.comresearchgate.net This transformation involves both the amino group and the acetyl group of the starting material participating in the cyclization.

Similarly, 2-aminobenzophenones, which are structurally related, are key starting materials for the synthesis of 1,4-benzodiazepines , a class of seven-membered heterocyclic compounds. google.comresearchgate.netwum.edu.plwum.edu.pl While the target compound is an acetophenone (B1666503), its conversion to a benzophenone (B1666685) derivative would open pathways to benzodiazepine (B76468) synthesis.

Ring contraction directly from the aromatic core is less common and synthetically challenging. It would likely involve complex multi-step rearrangements.

| Ring System | Key Reactants with Scaffold | Resulting Heterocycle |

| Quinazoline | Aldehydes, Ammonium Acetate (B1210297) | Fused 6-membered N-heterocycle |

| 1,4-Benzodiazepine | (Requires conversion to aminobenzophenone) Amino acids, Alkylating agents | Fused 7-membered N-heterocycle |

Library Synthesis and High-Throughput Screening Considerations

The multiple reactive sites on the 1-(2-amino-4-bromo-6-fluorophenyl)ethanone scaffold make it an excellent starting point for the generation of combinatorial libraries. acs.orgnih.gov By systematically applying the derivatization strategies discussed above, large numbers of diverse analogues can be synthesized.

For library synthesis, solid-phase organic synthesis can be employed, where the scaffold is attached to a polymer support, allowing for the use of excess reagents and simplified purification. The various functional groups can be sequentially modified. For example, the amino group could be acylated, followed by a Claisen-Schmidt condensation at the acetyl group, and finally a nucleophilic substitution of the fluorine atom.

Once a library is synthesized, high-throughput screening (HTS) is used to rapidly assess the biological activity of the compounds against a specific target. acs.orgpharmtech.comeuropeanpharmaceuticalreview.com HTS assays can be designed to measure various parameters such as enzyme inhibition, receptor binding, or changes in cell signaling pathways. elsevierpure.comnih.gov The development of robust and miniaturized assays is crucial for efficiently screening large compound libraries. pharmtech.com Label-free detection methods, such as mass spectrometry-based screening, are becoming increasingly popular as they can reduce the incidence of false positives. acs.org The structural diversity generated from the 1-(2-amino-4-bromo-6-fluorophenyl)ethanone scaffold provides a rich chemical space to explore for the discovery of new lead compounds in drug discovery programs.

Applications in Advanced Organic Synthesis and Materials Science

Precursor for Complex Heterocyclic Systems

The compound is an exemplary precursor for synthesizing a range of heterocyclic compounds. The ortho-aminoacetophenone core is amenable to numerous condensation and cyclization reactions, leading to the formation of fused ring systems that are prevalent in medicinal chemistry and materials science.

Quinolines: The synthesis of quinoline (B57606) and quinolone derivatives is a well-established application of ortho-aminoacetophenones. The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., ethyl acetoacetate), is a direct method to construct the quinoline core. For 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone, this reaction would lead to highly substituted quinolines, incorporating the bromo and fluoro substituents into the final structure. Various protocols, including metal-free and metal-catalyzed methods, have been developed to synthesize quinolone derivatives, highlighting the versatility of this synthetic pathway. libretexts.org